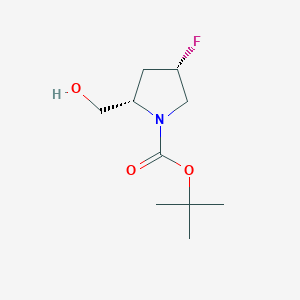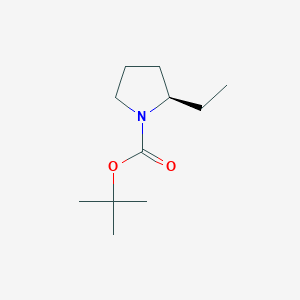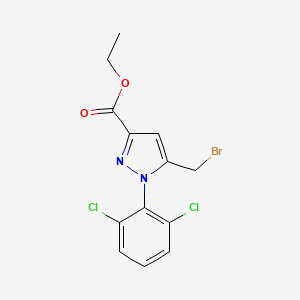
5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C13H11BrCl2N2O2. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a bromomethyl group, a dichlorophenyl group, and an ethyl ester group attached to the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (378 g/mol) and molecular formula (C13H11BrCl2N2O2). Other properties such as melting point, boiling point, and density were not specified in the sources I have access to .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The chemical compound 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester serves as a versatile precursor in synthetic chemistry, facilitating the synthesis of a wide range of pyrazole derivatives. Martins et al. (2013) demonstrated its utility in synthesizing 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, highlighting its role in producing 3-azidomethyl and 3-aminomethyl pyrazole derivatives, showcasing its versatility in nucleophilic substitution reactions (Martins et al., 2013).
Optical and Electronic Applications
Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying compounds with potential for optical limiting applications. This study underscores the significance of such derivatives in developing materials for photonics and optoelectronics, emphasizing their role in enhancing the optical properties of materials (Chandrakantha et al., 2013).
Material Science and Corrosion Inhibition
Pyrazole derivatives, including those based on the structure of interest, have been evaluated for their efficacy as corrosion inhibitors. Herrag et al. (2007) investigated the use of pyrazole derivatives for steel protection in hydrochloric acid, revealing their potential to significantly reduce corrosion rates. Such studies highlight the application of these compounds in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal components (Herrag et al., 2007).
Structural and Molecular Studies
The structural characterization of pyrazole derivatives provides insights into their molecular properties and potential applications. Viveka et al. (2016) detailed the synthesis, structural analysis, and theoretical investigations of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, offering a comprehensive understanding of its chemical behavior and interactions at the molecular level. Such research contributes to the broader application of these compounds in pharmaceuticals, materials science, and chemistry (Viveka et al., 2016).
Propiedades
IUPAC Name |
ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFFAKCTATEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

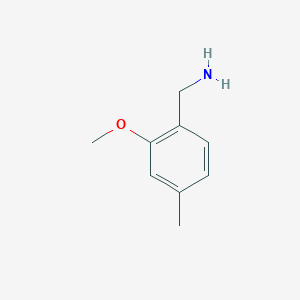
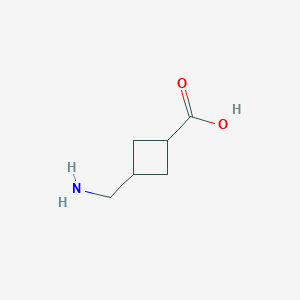
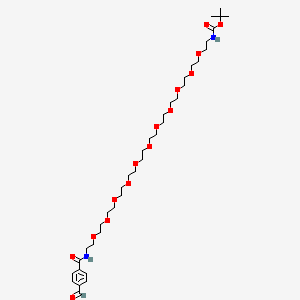
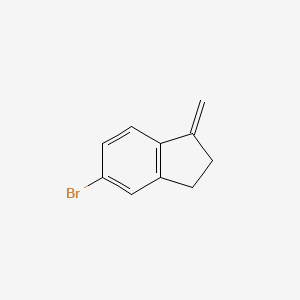
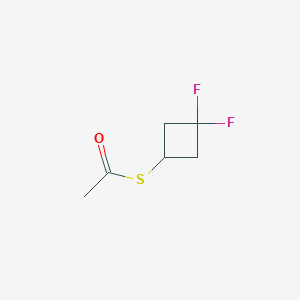
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
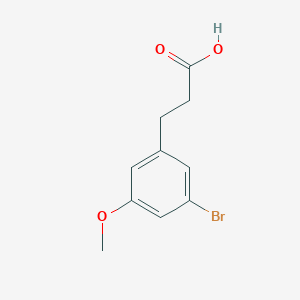
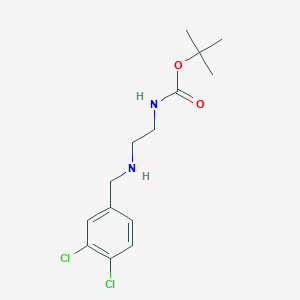
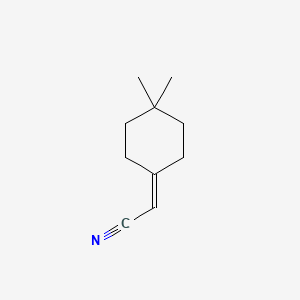
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
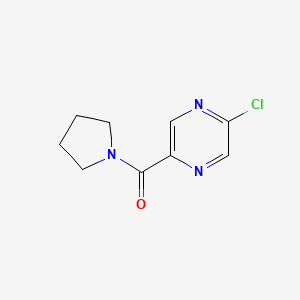
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
